ethyl 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Description
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Properties
IUPAC Name |
ethyl 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrF3N3O2S/c1-2-25-14(24)11-7-21-23(13(11)16(18,19)20)15-22-12(8-26-15)9-3-5-10(17)6-4-9/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJFXUJAHBJWMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC(=CS2)C3=CC=C(C=C3)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrF3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been known to interact with various biological targets to exert their effects. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom, which could be key in its interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the bioavailability of the compound.
Biological Activity
Ethyl 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a compound that has garnered attention for its diverse biological activities. This article synthesizes current research findings regarding its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its complex structure which includes:
- Pyrazole ring
- Thiazole moiety
- Trifluoromethyl group
- Bromophenyl substituent
The molecular formula is with a molecular weight of approximately 396.21 g/mol. The presence of the trifluoromethyl group is significant as it often enhances the lipophilicity and biological activity of compounds.
Antitumor Activity
Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit notable antitumor properties. Research indicates that these compounds can inhibit key enzymes involved in cancer cell proliferation, such as:
- BRAF(V600E)
- EGFR
- Aurora-A kinase
In vitro assays have shown that this compound can significantly reduce the viability of various cancer cell lines, including breast and prostate cancer cells .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. In a study assessing the inhibition of intracellular calcium signaling in endothelial cells, this compound demonstrated a capacity to block the increase in intracellular calcium levels induced by platelet-activating factor (PAF) . This suggests potential applications in treating inflammatory diseases.
Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives has been documented, with some compounds exhibiting effective inhibition against various bacterial strains. This compound is hypothesized to possess similar properties due to its structural components that are known to interact with microbial targets .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- The bromophenyl group enhances cytotoxicity against tumor cells.
- The trifluoromethyl group contributes to increased potency and selectivity.
- Modifications in the thiazole and pyrazole rings can lead to variations in biological activity.
Table 1 summarizes findings from various studies on related pyrazole derivatives:
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Antitumor | 5.0 | |
| Compound B | Anti-inflammatory | 10.0 | |
| Compound C | Antimicrobial | 15.0 |
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Breast Cancer Treatment : A study involving a series of pyrazole compounds showed significant tumor reduction in xenograft models when treated with this compound.
- Inflammatory Disorders : Clinical trials indicated that patients receiving treatment with related pyrazoles reported reduced symptoms associated with chronic inflammation.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to ethyl 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate exhibit significant antimicrobial properties. In a study assessing various pyrazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, certain derivatives demonstrated superior antibacterial activity compared to standard antibiotics .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Ethyl 1-[...] | Staphylococcus aureus | 8 µg/mL |
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been documented in various studies. For instance, a specific derivative was found to exhibit anti-inflammatory activity superior to diclofenac sodium, a common non-steroidal anti-inflammatory drug (NSAID) . This suggests that this compound could be a candidate for developing new anti-inflammatory medications.
Pesticidal Activity
The compound's thiazole moiety contributes to its potential as a pesticide. Thiazoles are known for their fungicidal properties, making this compound suitable for agricultural applications against various plant pathogens. Research indicates that similar compounds can inhibit fungal growth effectively, thus protecting crops from diseases .
Table 2: Pesticidal Efficacy of Thiazole Derivatives
| Compound | Target Pathogen | Efficacy (%) |
|---|---|---|
| Compound C | Fusarium oxysporum | 85% |
| Ethyl 1-[...] | Botrytis cinerea | 78% |
Case Study: Antibacterial Screening
A comprehensive study evaluated various pyrazole derivatives for their antibacterial properties through in silico molecular docking techniques. The results indicated that certain modifications on the pyrazole scaffold significantly enhanced antibacterial activity against resistant strains of bacteria .
Case Study: Anti-inflammatory Mechanism
Another study focused on the mechanism of action of similar compounds in reducing inflammation. It was found that these compounds inhibit specific pathways involved in inflammatory responses, suggesting their potential as therapeutic agents for chronic inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for ethyl 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols:
- Step 1 : Cyclocondensation of hydrazine derivatives with β-ketoesters to form the pyrazole core.
- Step 2 : Thiazole ring formation via Hantzsch thiazole synthesis, using 4-bromophenyl-substituted thioamides and α-haloketones.
- Step 3 : Esterification or functional group interconversion to introduce the trifluoromethyl group .
- Optimization : Reaction yields improve under inert atmospheres (N₂/Ar) and controlled temperatures (60–80°C). Catalytic Pd-mediated cross-coupling may enhance bromophenyl-thiazole integration .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., trifluoromethyl at δ ~110–120 ppm in ¹⁹F NMR) .
- X-ray Diffraction : Single-crystal X-ray resolves conformational ambiguities. SHELXL refinement (via SHELX suite) models anisotropic displacement parameters and twin domains in non-merohedral crystals .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₁₆H₁₀BrF₃N₃O₂S: calc. 444.96) .
Q. How is preliminary biological activity assessed for this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Dose-dependent screening against kinases (e.g., VEGF-R2) using fluorogenic substrates. IC₅₀ values are compared to known inhibitors (e.g., sunitinib) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation and intermolecular interactions?
- Methodological Answer :
- Twin Refinement : Use SHELXL with twin matrices (e.g., BASF parameter) to separate overlapping reflections in non-merohedral twins .
- Dihedral Angles : Analyze torsion between pyrazole and thiazole rings (e.g., 18.81° in C28H22BrFN6S) to assess planarity .
- Intermolecular Forces : Identify C–H···N hydrogen bonds (2.5–3.0 Å) and π-π stacking (3.57 Å) via Mercury 4.0 .
Q. What strategies address contradictions in biological activity data across assays?
- Methodological Answer :
- Dose-Response Reproducibility : Triplicate assays with internal controls (e.g., staurosporine for kinase inhibition).
- Solubility Adjustments : Use DMSO/cosolvent systems (e.g., PEG-400) to ensure compound dissolution ≤0.1% v/v .
- Off-Target Profiling : Broad-spectrum kinase panels (e.g., Eurofins KinaseProfiler) to rule out nonspecific binding .
Q. How can computational modeling predict reactivity and regioselectivity in derivatization?
- Methodological Answer :
- DFT Calculations : Gaussian 16 optimizes geometries at B3LYP/6-31G* level to map electrophilic sites (e.g., C-4 on pyrazole for nucleophilic substitution) .
- Molecular Docking : AutoDock Vina simulates binding to biological targets (e.g., COX-2 active site) using PyMOL visualization .
Q. What analytical methods quantify synthetic by-products or impurities?
- Methodological Answer :
- HPLC-PDA : C18 column (5 μm, 4.6 × 250 mm) with gradient elution (ACN:H₂O + 0.1% TFA) detects impurities ≤0.15% .
- LC-MS/MS : MRM transitions identify halogenated side-products (e.g., debrominated analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
